molecular formula C5H12O4 B1465171 5-Deoxy-D-arabinitol CAS No. 67968-44-9

5-Deoxy-D-arabinitol

Cat. No.: B1465171
CAS No.: 67968-44-9
M. Wt: 136.15 g/mol
InChI Key: FJGNTEKSQVNVTJ-UOWFLXDJSA-N
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Description

5-Deoxy-D-arabinitol is a chemical compound classified as a deoxy sugar alcohol. It is supplied as a highly purified, pale yellow liquid with a molecular formula of C5H12O4 and a molecular weight of 136.15 g/mol . It is soluble in dichloromethane and methanol, and for maximum stability and product recovery, it is recommended to be stored at -20°C and centrifuged before opening . The primary research value of 5-Deoxy-D-arabinitol lies in its role as a key synthetic intermediate. It is specifically used in the synthesis of 5-Deoxy-L-arabinose, a compound reported to exhibit a strong inhibitory effect on the β-galactosidase enzyme from Escherichia coli . This makes it a compound of interest in biochemical research, particularly in studies exploring enzyme inhibition and carbohydrate chemistry. Researchers utilize such compounds to probe biological pathways and develop novel biochemical tools. This product is intended for research and development purposes in a laboratory setting. It is not for use in human or veterinary diagnostics, therapeutics, or any form of personal use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(2R,3R,4R)-pentane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4/c1-3(7)5(9)4(8)2-6/h3-9H,2H2,1H3/t3-,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGNTEKSQVNVTJ-UOWFLXDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation from L-Lyxose Derivatives via Reduction

A classical approach to synthesizing 5-Deoxy-L-lyxose (a close structural analog to 5-Deoxy-D-arabinitol) involves the reduction of methyl L-lyxuronate derivatives. The method, described in detail by Kulyalkar and Perry (1965), proceeds as follows:

  • Starting Material : Methyl L-lyxuronate is prepared from D-galactono-1,4-lactone through oxidation and ion-exchange purification steps.
  • Protection Step : The methyl L-lyxuronate is converted into methyl 2,3-O-isopropylidene-L-lyxofuranosiduronate by reaction with acetone in the presence of anhydrous copper sulfate catalyst.
  • Reduction Step : Lithium aluminium hydride (LiAlH4) is used to reduce the protected methyl lyxofuranosiduronate to the corresponding methyl 5-deoxy-2,3-O-isopropylidene-L-lyxofuranoside.
  • Final Deprotection : Acid hydrolysis of the protected intermediate yields 5-Deoxy-L-lyxose, which is closely related to 5-Deoxy-D-arabinitol.

This method achieves an overall yield of approximately 87% for the preparation of L-lyxose derivatives, demonstrating its efficiency.

Key Reaction Conditions and Yields:

Step Reagents/Conditions Yield (%) Notes
Oxidation of D-galactono-1,4-lactone Periodic acid, room temperature, 4 h 96 Followed by ion-exchange purification
Protection with acetone Acetone, anhydrous CuSO4, reflux 16 h 87 Formation of isopropylidene derivative
Reduction Lithium aluminium hydride Not specified Conversion to 5-deoxy derivative
Deprotection Acid hydrolysis Not specified Yields crystalline 5-deoxy sugar

Synthesis via Regioselective Appel Reaction on Ketopyranose Scaffolds

Recent advances have demonstrated the use of regioselective Appel reactions on protected ketopyranoses to prepare 5-deoxy sugar derivatives, including 5-Deoxy-D-arabinitol precursors:

  • Starting Materials : Protected d-fructopyranose, l-sorbopyranose, d-psicopyranose, and d-tagatopyranose derivatives.
  • Key Step : The Appel reaction selectively brominates the C-5 hydroxyl group to form 5-bromo-5-deoxy sugar intermediates.
  • Subsequent Transformations : These bromides are converted into azides and further reduced to yield 5-azido-5-deoxy sugars, which can be transformed into 5-Deoxy-D-arabinitol or related iminosugars.
  • Scale and Yield : The process is practical on a multigram scale, with overall yields of 56-70% depending on the starting sugar and diastereomeric purity.

This method is notable for its regioselectivity, scalability, and minimal chromatographic purification steps, making it attractive for industrial applications.

Summary Table of Appel Reaction-Based Synthesis:

Starting Material Key Intermediate Overall Yield (%) Diastereomeric Ratio Notes
d-Fructose 5-bromo-5-deoxy-β-d-fructopyranoside 70 Not applicable High regioselectivity, 2 purifications
l-Sorbose 5-azido-5-deoxy-α-l-sorbopyranose 56 90:10 (DGDP:DMDP) Slightly diminished diastereomeric purity
d-Psicose and d-Tagatose 5-bromo-5-deoxy derivatives Not specified Not specified Enables access to C-5 derivatives

Industrial Process Using 5-Tosyl-L-arabinose-Dialkylmercaptal and Sodium Borohydride

A patented industrially relevant method for preparing 5-Deoxy-L-arabinose (chemically related to 5-Deoxy-D-arabinitol) involves:

  • Starting Material : 5-Tosyl-L-arabinose-dialkylmercaptal, synthesized by tosylation of L-arabinose-dialkylmercaptal.
  • Reduction : Treatment with sodium borohydride (NaBH4) in dimethyl sulfoxide (DMSO) at 20-100°C for 1-5 hours reduces the tosylated compound to 5-deoxy-L-arabinose-dialkylmercaptal with yields over 80%.
  • Hydrolysis : Subsequent reaction with hydrochloric acid in DMSO at 15-30°C for 1-5 hours converts the mercaptal to 5-Deoxy-L-arabinose with yields exceeding 90%.
  • Advantages : This two-step process avoids the use of heavy metals, achieves high yields, and uses recoverable solvents, making it cost-effective for large-scale production.

Reaction Conditions and Yields:

Step Reagents/Conditions Yield (%) Notes
Reduction NaBH4, DMSO, 20-100°C, 1-5 h ≥80 High yield, avoids heavy metals
Hydrolysis HCl, DMSO, 15-30°C, 1-5 h ≥90 Efficient conversion to target

Summary Table of Preparation Methods for 5-Deoxy-D-arabinitol and Related Compounds

Method Starting Material(s) Key Reagents/Conditions Yield (%) Scale/Notes
Reduction of methyl L-lyxuronate D-galactono-1,4-lactone → methyl L-lyxuronate LiAlH4 reduction, acetone protection ~87 overall Classical method, crystalline products
Regioselective Appel reaction Protected ketopyranoses (d-fructose, l-sorbose) Appel reaction (CBr4, PPh3), azide substitution 56-70 Multigram scale, regioselective, minimal purification
Industrial NaBH4 reduction 5-Tosyl-L-arabinose-dialkylmercaptal NaBH4 reduction in DMSO, acid hydrolysis >80 and >90 Heavy metal-free, scalable, cost-effective

Chemical Reactions Analysis

Types of Reactions

5-Deoxy-D-arabinitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form corresponding carboxylic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Deoxy-D-arabinitol can yield pentane-1,2,3,4-tetraone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Clinical Diagnostics

1. Marker for Invasive Candidiasis

5-Deoxy-D-arabinitol has been identified as a significant biomarker for invasive candidiasis, a serious fungal infection that can affect immunocompromised individuals. Elevated levels of D-arabinitol in serum or urine have been correlated with renal dysfunction and increased risk of invasive candidiasis. Clinical studies have shown that the ratio of D-arabinitol to L-arabinitol or creatinine can serve as an early diagnostic indicator, often rising before traditional blood cultures yield positive results .

  • Diagnostic Techniques : The quantification of D-arabinitol can be performed using gas chromatography or mass spectrometry, which allows for precise monitoring of its levels in clinical samples. This method has demonstrated high specificity and sensitivity, making it a valuable tool in the diagnostic battery for systemic candidiasis .

Biochemical Research

2. Metabolic Studies

Research indicates that D-arabinitol is produced by various pathogenic fungi, especially Candida albicans and Candida tropicalis. Its metabolic pathways have been studied to understand better how these organisms thrive under different physiological conditions. The presence of D-arabinitol in biological fluids is indicative of fungal metabolism and can provide insights into the pathophysiology of fungal infections .

  • Pathogen Interaction : The study of D-arabinitol's role in the metabolic processes of Candida species helps elucidate how these pathogens interact with host environments, potentially leading to new therapeutic strategies aimed at disrupting their metabolic pathways .

Therapeutic Potential

3. Antiviral and Antitumor Applications

Emerging research suggests that derivatives of sugar alcohols, including 5-deoxy-D-arabinitol, may possess antiviral properties against viruses such as hepatitis B and HIV. These compounds may interfere with viral replication processes, offering a potential avenue for therapeutic development . Additionally, some studies have indicated that sugar alcohols can exhibit antitumor activity by inhibiting tumor growth through various mechanisms .

  • Research Findings : Investigations into the cytotoxic effects of sugar alcohols on cancer cells have shown promising results, suggesting that D-arabinitol could be explored further as a candidate for cancer therapy .

Summary Table of Applications

Application AreaDescriptionKey Findings
Clinical DiagnosticsBiomarker for invasive candidiasisElevated levels correlate with renal dysfunction and infection risk
Biochemical ResearchMetabolic studies in pathogenic fungiIndicates metabolic pathways of Candida species
Therapeutic PotentialAntiviral and antitumor propertiesPotential against hepatitis B, HIV; cytotoxic effects on cancer cells

Mechanism of Action

The mechanism by which 5-Deoxy-D-arabinitol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

D-Arabitol (D-Arabinitol)

  • Molecular Formula : C₅H₁₂O₅
  • CAS RN : 488-82-4
  • Structure : A pentitol with hydroxyl groups at C1, C2, C3, C4, and C5.
  • Key Features : High hydrophilicity due to five hydroxyl groups, making it soluble in polar solvents like water and dimethyl sulfoxide (DMSO) .
  • Applications : Used as a standard in food analysis and natural product chemistry .

1-Deoxy-D-arabinitol

  • Molecular Formula : C₅H₁₂O₄
  • CAS RN : 13942-77-3
  • Structure : Lacks the hydroxyl group at C1.
  • Structural Data :
    • Bond lengths (e.g., C7–O8: 1.438 Å) and angles (e.g., C7–O8–H: 107.7°) differ from the parent compound due to altered hydrogen bonding .
    • Crystal packing involves hydrogen bonds such as O4–H···O6 (2.741 Å) .
  • Implications : Reduced solubility compared to D-arabinitol, as fewer hydroxyl groups participate in solvation.

5-Deoxy-D-ribitol

  • Molecular Formula : C₅H₁₂O₄
  • CAS RN : 13046-76-9
  • Structure : A ribitol derivative with deoxygenation at C5.
  • Comparison to 5-Deoxy-D-arabinitol: Both share the same molecular formula but differ in stereochemistry (ribitol vs. arabinitol backbone).

2-Carboxy-D-arabinitol 1,5-Bisphosphate

  • Structure : A phosphorylated and carboxylated derivative of D-arabinitol with modifications at C1 and C2 .
  • Functional Role : Acts as a regulatory molecule in metabolic pathways (e.g., Calvin cycle in plants), unlike 5-Deoxy-D-arabinitol, which lacks phosphate groups .

Hydrogen Bonding and Solubility

  • D-Arabitol : Forms extensive hydrogen bonds (e.g., O–H···O interactions), enhancing solubility in water .
  • 5-Deoxy-D-arabinitol : Reduced hydrogen-bonding capacity due to the missing C5 hydroxyl, likely decreasing aqueous solubility compared to D-arabinitol.
  • 1-Deoxy-D-arabinitol : Exhibits hydrogen bonds in crystal structures (e.g., O4–H···O6), but solubility is lower than the parent compound .

Q & A

Q. Notes

  • For safety, extrapolate from D-arabinitol protocols (e.g., NFPA ratings, ventilation) but note compound-specific data gaps .
  • Advanced questions emphasize experimental design, contradiction resolution, and biological relevance, aligning with rare sugar research trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Deoxy-D-arabinitol
Reactant of Route 2
Reactant of Route 2
5-Deoxy-D-arabinitol

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